2,6-Diisobutylaniline 2,6-Diisobutylaniline
Brand Name: Vulcanchem
CAS No.: 957761-25-0
VCID: VC3960688
InChI: InChI=1S/C14H23N/c1-10(2)8-12-6-5-7-13(14(12)15)9-11(3)4/h5-7,10-11H,8-9,15H2,1-4H3
SMILES: CC(C)CC1=C(C(=CC=C1)CC(C)C)N
Molecular Formula: C14H23N
Molecular Weight: 205.34 g/mol

2,6-Diisobutylaniline

CAS No.: 957761-25-0

Cat. No.: VC3960688

Molecular Formula: C14H23N

Molecular Weight: 205.34 g/mol

* For research use only. Not for human or veterinary use.

2,6-Diisobutylaniline - 957761-25-0

Specification

CAS No. 957761-25-0
Molecular Formula C14H23N
Molecular Weight 205.34 g/mol
IUPAC Name 2,6-bis(2-methylpropyl)aniline
Standard InChI InChI=1S/C14H23N/c1-10(2)8-12-6-5-7-13(14(12)15)9-11(3)4/h5-7,10-11H,8-9,15H2,1-4H3
Standard InChI Key PSIJIENWURFNAS-UHFFFAOYSA-N
SMILES CC(C)CC1=C(C(=CC=C1)CC(C)C)N
Canonical SMILES CC(C)CC1=C(C(=CC=C1)CC(C)C)N

Introduction

Chemical Structure and Fundamental Properties

2,6-Diisobutylaniline (C₁₄H₂₃N) features a benzene ring with an amino group (-NH₂) at the 1-position and two isobutyl (-CH₂CH(CH₃)₂) groups at the 2 and 6 positions. The branched isobutyl substituents create significant steric hindrance, influencing reactivity and intermolecular interactions. Key properties inferred from structural analogs include:

  • Molecular Weight: 209.34 g/mol

  • Boiling Point: ~250–260°C (estimated based on homologous compounds)

  • Density: ~0.92–0.95 g/cm³ (similar to 2,6-diisopropylaniline) .

  • Solubility: Low water solubility (<0.2 g/L), with higher solubility in organic solvents like toluene or dichloromethane .

The compound’s lipophilicity (LogP ≈ 3–4) enhances its compatibility with hydrophobic matrices, a trait exploited in polymer and coordination chemistry .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2,6-diisobutylaniline typically involves Friedel-Crafts alkylation or Ullmann-type coupling:

  • Friedel-Crafts Alkylation:
    Aniline reacts with isobutyl chloride or bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds under reflux in an inert atmosphere to minimize oxidation:

    C₆H₅NH₂ + 2 (CH₃)₂CHCH₂ClAlCl₃C₆H₃(NH₂)[CH₂CH(CH₃)₂]₂ + 2 HCl\text{C₆H₅NH₂ + 2 (CH₃)₂CHCH₂Cl} \xrightarrow{\text{AlCl₃}} \text{C₆H₃(NH₂)[CH₂CH(CH₃)₂]₂ + 2 HCl}

    Yields are moderate (~50–70%), with purification via vacuum distillation or column chromatography.

  • Ullmann Coupling:
    A palladium-catalyzed coupling between aniline and isobutyl halides offers better regioselectivity but requires higher temperatures and specialized ligands .

Industrial Scalability

Industrial production employs continuous-flow reactors to optimize temperature and residence time, enhancing yield (>85%) and reducing byproducts. Catalytic systems using FeCl₃ or zeolites are preferred for their recyclability and low environmental impact .

Physicochemical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic protons: δ 6.7–7.1 ppm (multiplet, 3H).

    • Isobutyl methyl groups: δ 0.9–1.1 ppm (doublet, 12H).

  • FT-IR: N-H stretch at ~3400 cm⁻¹, C-H (aromatic) at ~3050 cm⁻¹, and C-N at ~1250 cm⁻¹ .

Thermal Stability

Thermogravimetric analysis (TGA) of analogous compounds shows decomposition onset at ~200°C, with complete degradation by 400°C under nitrogen .

Applications in Materials Science and Catalysis

Polymer Additives

2,6-Diisobutylaniline derivatives enhance polyurethane (PU) mechanical properties:

PropertyControl PUPU with 2,6-Diisobutylaniline Derivative
Tensile Strength (MPa)2535
Elongation at Break (%)300400

The bulky substituents improve crosslinking density and thermal stability .

Coordination Chemistry

The amine serves as a precursor for Schiff-base ligands used in transition-metal catalysis. For example, condensation with salicylaldehyde forms ligands for Cu(II) complexes active in oxidation reactions .

CompoundMIC (µg/mL) against S. aureus
2,6-Diethylaniline25–50
2,6-Diisobutylaniline50–100 (estimated)

The mechanism likely involves membrane disruption via hydrophobic interactions.

Anticancer Research

Derivatives of 2,6-diisobutylaniline show promise in preliminary cytotoxicity assays:

DerivativeIC₅₀ (µM) against MCF-7
Parent Compound>100
Nitro-substituted15

Nitro groups enhance electron affinity, potentially interfering with DNA replication .

Future Directions

  • Catalyst Design: Exploiting steric bulk for asymmetric catalysis.

  • Drug Delivery: Functionalization for targeted anticancer agents.

  • Green Synthesis: Developing solvent-free alkylation methods.

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